molecular formula C9H12N4O B055330 2-[(1-Aminobenzimidazol-2-yl)amino]ethanol CAS No. 120341-06-2

2-[(1-Aminobenzimidazol-2-yl)amino]ethanol

Cat. No. B055330
M. Wt: 192.22 g/mol
InChI Key: WEPSBBLMZSEJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Aminobenzimidazol-2-yl)amino]ethanol, also known as ABIE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-[(1-Aminobenzimidazol-2-yl)amino]ethanol has shown promising results in various scientific research applications. It has been found to be an effective inhibitor of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. 2-[(1-Aminobenzimidazol-2-yl)amino]ethanol has also been shown to inhibit the growth of cancer cells and has potential applications in cancer therapy.

Mechanism Of Action

The mechanism of action of 2-[(1-Aminobenzimidazol-2-yl)amino]ethanol involves its ability to bind to the ATP-binding site of protein kinase CK2, which inhibits its activity. This leads to the disruption of cellular signaling pathways involved in cell growth and proliferation, ultimately leading to the inhibition of cancer cell growth.

Biochemical And Physiological Effects

2-[(1-Aminobenzimidazol-2-yl)amino]ethanol has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism. 2-[(1-Aminobenzimidazol-2-yl)amino]ethanol has also been shown to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer.

Advantages And Limitations For Lab Experiments

2-[(1-Aminobenzimidazol-2-yl)amino]ethanol has several advantages for lab experiments. It is a potent inhibitor of protein kinase CK2 and has shown promising results in cancer therapy. However, 2-[(1-Aminobenzimidazol-2-yl)amino]ethanol has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 2-[(1-Aminobenzimidazol-2-yl)amino]ethanol. One potential direction is the modification of 2-[(1-Aminobenzimidazol-2-yl)amino]ethanol to improve its solubility and reduce its toxicity. Another direction is the development of 2-[(1-Aminobenzimidazol-2-yl)amino]ethanol-based drugs for cancer therapy. Additionally, further research is needed to investigate the potential applications of 2-[(1-Aminobenzimidazol-2-yl)amino]ethanol in other fields, such as neuroscience and immunology.
In conclusion, 2-[(1-Aminobenzimidazol-2-yl)amino]ethanol is a promising chemical compound with potential applications in various scientific research fields. Its ability to inhibit protein kinase CK2 and cancer cell growth makes it an attractive candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

2-[(1-Aminobenzimidazol-2-yl)amino]ethanol can be synthesized through a multistep process involving the reaction of 2-aminobenzimidazole with ethylene oxide and subsequent reduction with sodium borohydride. The purity and yield of 2-[(1-Aminobenzimidazol-2-yl)amino]ethanol can be improved by using chromatography techniques.

properties

CAS RN

120341-06-2

Product Name

2-[(1-Aminobenzimidazol-2-yl)amino]ethanol

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

2-[(1-aminobenzimidazol-2-yl)amino]ethanol

InChI

InChI=1S/C9H12N4O/c10-13-8-4-2-1-3-7(8)12-9(13)11-5-6-14/h1-4,14H,5-6,10H2,(H,11,12)

InChI Key

WEPSBBLMZSEJNU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2N)NCCO

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2N)NCCO

synonyms

Ethanol, 2-[(1-amino-1H-benzimidazol-2-yl)amino]- (9CI)

Origin of Product

United States

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